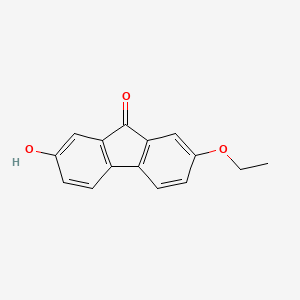
2-ethoxy-7-hydroxy-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-7-hydroxy-9H-fluoren-9-one, also known as EHFL, is a fluorescent compound that has been widely used in scientific research due to its unique properties. EHFL is a derivative of fluorenone, which is a polycyclic aromatic hydrocarbon. EHFL has a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol.
Mécanisme D'action
2-ethoxy-7-hydroxy-9H-fluoren-9-one works as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the presence of a biomolecule, such as a metal ion or ROS, the PET process is disrupted, resulting in a change in the fluorescence intensity of this compound. The change in fluorescence intensity can be used to detect the presence and concentration of the biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and is not mutagenic or carcinogenic. This compound has been used in vitro and in vivo to study the effects of metal ions and ROS on cells and tissues. This compound has also been used to study the structure and function of proteins, which can provide insights into the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-7-hydroxy-9H-fluoren-9-one has several advantages for lab experiments, including its high sensitivity, selectivity, and low cost. This compound is also easy to use and can be used in a variety of biological samples. However, this compound has some limitations, including its photobleaching and phototoxicity. This compound can also be affected by pH, temperature, and other environmental factors, which can affect its fluorescence intensity.
Orientations Futures
There are several future directions for the use of 2-ethoxy-7-hydroxy-9H-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules, such as nucleic acids and lipids. Another direction is the development of this compound-based imaging techniques for the visualization of biological processes in real-time. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological systems.
Méthodes De Synthèse
2-ethoxy-7-hydroxy-9H-fluoren-9-one can be synthesized by the reaction of 7-hydroxyfluorenone with ethyl iodide in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 100°C for 24 hours. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-ethoxy-7-hydroxy-9H-fluoren-9-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules. This compound has been used to detect the presence of metal ions, such as copper, iron, and zinc, in biological samples. This compound has also been used to detect the presence of reactive oxygen species (ROS) in cells. Additionally, this compound has been used to study the structure and function of proteins, such as enzymes and receptors.
Propriétés
IUPAC Name |
2-ethoxy-7-hydroxyfluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-18-10-4-6-12-11-5-3-9(16)7-13(11)15(17)14(12)8-10/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLERULOIKJNSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

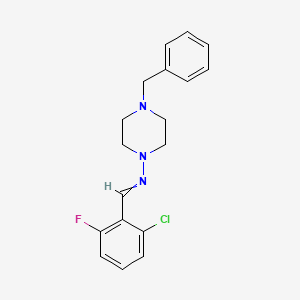
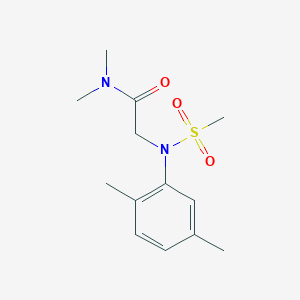

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
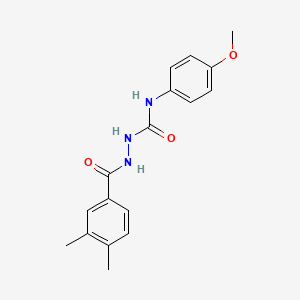
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)
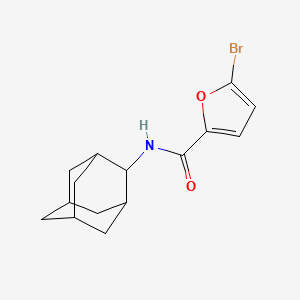
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)